4-Fluorobenzo[d]thiazol-2-amine

Catalog No.
S714055
CAS No.
20358-06-9
M.F
C7H5FN2S
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzo[d]thiazol-2-amine

CAS Number

20358-06-9

Product Name

4-Fluorobenzo[d]thiazol-2-amine

IUPAC Name

4-fluoro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)

InChI Key

CBVRCEFUXXJLSG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=N2)N)F

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)F

The exact mass of the compound 4-Fluorobenzo[d]thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzo[d]thiazol-2-amine is a highly specialized fluorinated bicyclic building block utilized in the synthesis of kinase modulators, Bcl-xL targeted pro-apoptotic agents, and advanced agrochemicals [1]. Featuring a benzothiazole core with an exocyclic amine at the 2-position and a highly electronegative fluorine atom at the 4-position, this compound serves as a critical intermediate for tuning physicochemical properties and target binding affinities . Its primary procurement value lies in its ability to provide precisely suppressed basicity and specific steric constraints that are unattainable with unsubstituted benzothiazoles or the more common 6-fluoro isomers, making it an essential scaffold for late-stage lead optimization and structure-activity relationship (SAR) profiling.

Substituting 4-fluorobenzo[d]thiazol-2-amine with the unsubstituted 2-aminobenzothiazole or the isomeric 6-fluorobenzo[d]thiazol-2-amine fundamentally alters both synthetic processability and downstream pharmacological performance. The fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect directly adjacent to the endocyclic nitrogen, significantly lowering the basicity (pKa) of the system compared to the unsubstituted baseline . In medicinal chemistry, this precise pKa tuning is critical for optimizing hydrogen-bond donor strength and avoiding basicity-driven off-target liabilities like hERG channel binding. Furthermore, the steric bulk of the 4-fluoro substituent precisely probes narrow hydrophobic pockets in targets like Bcl-xL, where alternative substitutions (e.g., 4-chloro or 5-fluoro) can result in steric clashes and drastically reduced binding affinity [1].

Inductive pKa Suppression for Tuned Basicity

The placement of the highly electronegative fluorine atom at the 4-position, immediately adjacent to the endocyclic nitrogen, exerts a strong inductive effect that drastically reduces the basicity of the benzothiazole system. 4-Fluorobenzo[d]thiazol-2-amine exhibits a predicted pKa of approximately 2.47, whereas the unsubstituted 2-aminobenzothiazole baseline maintains a significantly higher pKa of ~3.94 [1]. This ~1.47 unit reduction in pKa is critical for medicinal chemists aiming to reduce the basicity of the 2-amino group to enhance membrane permeability and mitigate unwanted basicity-driven off-target interactions.

Evidence DimensionCalculated pKa of the benzothiazole system
Target Compound Data~2.47
Comparator Or BaselineUnsubstituted 2-aminobenzothiazole (~3.94)
Quantified Difference~1.47 pKa units lower
ConditionsStandard physicochemical prediction models

Lowering the pKa of the amine reduces basicity-related toxicity (e.g., hERG liability) and alters the nucleophilicity of the compound during cross-coupling reactions.

Steric Optimization in Narrow Hydrophobic Binding Pockets

In the development of benzothiazole hydrazone inhibitors targeting the pro-survival protein Bcl-xL, the benzothiazole ring must fit into a highly constrained hydrophobic pocket. Structure-activity relationship (SAR) studies demonstrate that while larger halogens at the 4-position (e.g., 4-chloro) or substitutions on the opposite side of the ring create severe steric clashes that drastically reduce Bcl-xL affinity, the 4-fluoro substituent is well-tolerated[1]. The 4-fluoro scaffold provides a unique balance of electronegativity and minimal steric bulk, allowing chemists to synthesize optimized leads with IC50 values in the low nanomolar range.

Evidence DimensionBcl-xL binding pocket tolerance
Target Compound Data4-fluoro substitution maintains high target affinity
Comparator Or Baseline4-chloro or 5-substituted analogs
Quantified DifferenceSignificant loss of target affinity with larger/shifted substituents
ConditionsIn vitro Bcl-xL fluorescence polarization or binding assays

Buyers developing Bcl-xL inhibitors or similar targeted therapies must procure the 4-fluoro isomer to probe binding limits without the steric clashes inherent to larger halogens.

Regioselective Precursor Advantages Over Meta-Substituted Analogs

The synthesis of substituted 2-aminobenzothiazoles via the Hugershoff cyclization of arylthioureas is highly dependent on the substitution pattern of the starting aniline. Procuring 4-fluorobenzo[d]thiazol-2-amine directly ensures a single, regiochemically pure product[1]. In contrast, attempting to synthesize 5-substituted benzothiazoles from meta-substituted anilines (e.g., 3-fluoroaniline) typically yields a difficult-to-separate mixture of 5-fluoro and 7-fluoro isomers due to cyclization occurring at both available ortho positions. Therefore, the 4-fluoro scaffold offers superior processability and batch-to-batch reproducibility for industrial scale-up.

Evidence DimensionRegiochemical purity during cyclization
Target Compound DataYields a single regioisomer (4-fluoro)
Comparator Or BaselineMeta-substituted precursors (e.g., 3-fluoroaniline)
Quantified DifferenceEliminates the ~1:1 mixture of 5- and 7-isomers
ConditionsStandard oxidative ring closure of arylthioureas

Procuring the 4-fluoro isomer avoids the costly and yield-reducing chromatographic separations required when working with mixed-isomer benzothiazole scaffolds.

Development of Bcl-xL and Apoptotic Modulators

Due to its precise fit within narrow hydrophobic binding pockets, 4-fluorobenzo[d]thiazol-2-amine is an optimal building block for synthesizing benzothiazole hydrazones and 3,6-diamino-pyridazin-3-yl derivatives targeting Bcl-xL[1]. It allows medicinal chemists to probe the steric limits of the binding site without the affinity-destroying clashes caused by larger halogens like chlorine [2].

Synthesis of Kinase Inhibitors with Reduced Basicity

The ~1.47 unit pKa reduction provided by the 4-fluoro substituent makes this compound ideal for developing kinase modulators where the basicity of the exocyclic amine must be suppressed. This is particularly useful in late-stage lead optimization to improve membrane permeability and reduce off-target hERG channel binding.

Regiochemically Pure Scaffold for Cross-Coupling

In process chemistry and scale-up manufacturing, 4-fluorobenzo[d]thiazol-2-amine serves as a highly reliable substrate for Buchwald-Hartwig aminations and urea formations. Its unambiguous regiochemistry ensures reproducible yields and eliminates the complex separation steps associated with the isomeric mixtures common to 5- or 7-substituted benzothiazoles [3].

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-fluorobenzothiazole

Dates

Last modified: 08-15-2023

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